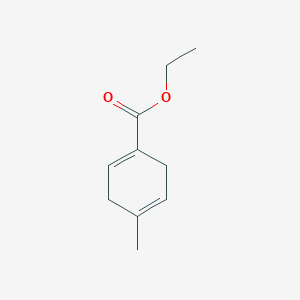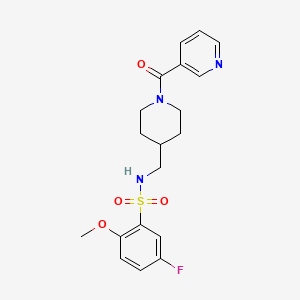
4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as Motesanib, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a multi-targeted receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Morpholine derivatives have been extensively studied for their synthetic utility and potential in creating novel compounds. For example, the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation showcases the flexibility of incorporating morpholine into complex heterocyclic structures, highlighting its role in medicinal chemistry and drug design (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).
Antimicrobial Activity
The development of new 1,2,4-triazole derivatives containing the morpholine moiety and their evaluation as antimicrobial agents demonstrate the application of morpholine derivatives in addressing microbial resistance. These studies reveal that certain morpholine-containing compounds exhibit significant antimicrobial properties, providing a foundation for future antibiotic drug development (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Antitumor Activity
Research into the synthesis and structure-activity relationship of pyridazinones, including morpholine derivatives, as glucan synthase inhibitors, has shown potential in antifungal and anticancer applications. The identification of specific compounds exhibiting efficacy in mouse models of Candida glabrata infection indicates the relevance of these derivatives in developing new treatments for fungal infections and possibly cancer (Ting et al., 2011).
Enzyme Inhibition
Compounds incorporating morpholine structures have been evaluated for their inhibitory activity against various enzymes relevant to disease pathologies, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are targets for the treatment of Alzheimer's disease, Parkinson's disease, and pigmentation disorders. Research in this area supports the potential therapeutic applications of morpholine derivatives in treating neurodegenerative diseases and conditions related to enzyme dysregulation (Lolak et al., 2020).
Crystal Structure and Biological Activity
Studies on the synthesis, crystal structure, and biological activity of compounds like "3-amino-4-morpholino-N-[2-(trifluoromethoxy)Phenyl]-1H-indazole-1-carboxamide" have contributed to understanding the molecular interactions and activity of morpholine derivatives at the atomic level. These insights are crucial for the rational design of new drugs with improved efficacy and selectivity for their targets (Lu et al., 2017).
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-16-2-1-7-19-21(16)9-8-18-17(23)14-3-5-15(6-4-14)27(24,25)20-10-12-26-13-11-20/h1-7H,8-13H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUUGYCQELWVHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

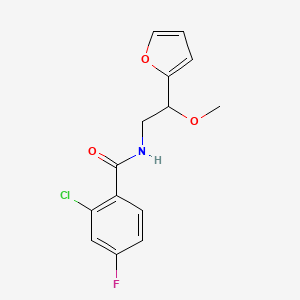
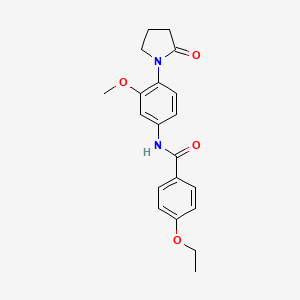
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)

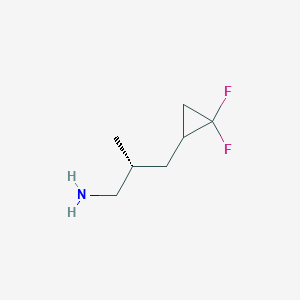
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
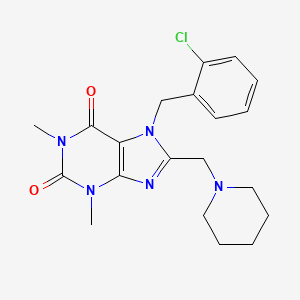

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)

